molecular formula C9H11ClN2O B13616728 2-(3-Chloro-4-methoxyphenyl)acetimidamide

2-(3-Chloro-4-methoxyphenyl)acetimidamide

Cat. No.: B13616728
M. Wt: 198.65 g/mol
InChI Key: SYBAUPZLZZDJEL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)acetimidamide (CAS: 54739-26-3) is an organochlorine compound featuring an acetimidamide functional group attached to a 3-chloro-4-methoxyphenyl moiety. This compound has been utilized in synthetic chemistry, particularly in the preparation of heterocyclic systems such as steroidal pyrimidines . Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its reactivity and intermolecular interactions. Despite its synthetic utility, it is listed as a discontinued product in commercial catalogs, likely due to challenges in scalability or stability .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H11ClN2O/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12)

InChI Key

SYBAUPZLZZDJEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)acetimidamide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 3-chloro-4-methoxybenzaldehyde, ammonium acetate, acetic anhydride.

    Reaction Conditions: Reflux in acetic anhydride.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)acetimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents/Modifications Applications/Significance Reference
2-(3-Chloro-4-methoxyphenyl)acetimidamide 3-Cl, 4-OCH₃ phenyl + acetimidamide Precursor for steroidal pyrimidines
N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-N’,2-bis(4-methoxyphenyl)acetimidamide Indolyl + dual 4-OCH₃ phenyl groups Studied in multicomponent reactions (yields: 35–96%)
2-(3-Chloro-4-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone core + piperazine Patent-pending medicinal chemistry candidate
Isopropyl (3-chloro-4-methoxyphenyl)carbamate Carbamate ester + 3-Cl,4-OCH₃ phenyl Pesticide applications

Key Observations :

  • Bioactivity : The 3-chloro-4-methoxyphenyl group is recurrent in bioactive molecules, suggesting its role in enhancing ligand-receptor interactions (e.g., pesticides and medicinal compounds ).
  • Functional Group Impact : Replacing the acetimidamide group with carbamate (as in ) alters hydrolysis susceptibility and bioavailability.
Physicochemical Properties
  • Spectroscopic Data :
    • HRMS : For this compound derivatives, HRMS (ESI-Orbitrap) matches theoretical values (e.g., C₂₃H₂₄O₆N₂Cl: calc. 459.1323, found 459.1355) .
    • ¹³C NMR : Characteristic peaks for the chloro-methoxyphenyl moiety appear at δ 131.9 (C-Cl), 56.1 (OCH₃), and 167.2 (C=O) .
  • Hydrogen Bonding: The acetimidamide group participates in hydrogen bonding, influencing crystal packing and solubility, as noted in Etter’s graph set analysis .

Biological Activity

2-(3-Chloro-4-methoxyphenyl)acetimidamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro and methoxy substituent on the aromatic ring, which significantly influences its biological activity. The structure can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chloro group can facilitate halogen bonding, while the methoxy group can participate in hydrogen bonding with biological macromolecules. These interactions may modulate several biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of aryl acetamides can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. Inhibition studies against cyclooxygenase (COX) enzymes reveal that certain derivatives can effectively reduce inflammation markers in vitro and in vivo. The IC50 values for these compounds suggest a promising therapeutic index for inflammatory diseases .

Study 1: Anticancer Efficacy

In a study examining the anticancer effects of aryl acetamides, researchers synthesized several derivatives and tested their efficacy against human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against cancer cells .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds. The researchers found that specific derivatives inhibited COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. The most potent compound showed an IC50 value comparable to established anti-inflammatory drugs .

Research Findings Summary Table

Study Activity IC50 Value (µM) Comments
Study 1Anticancer25.0Effective against various cancer cell lines
Study 2Anti-inflammatory19.5 (COX-1), 23.8 (COX-2)Comparable to celecoxib in efficacy

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